1-(4-Cyclopropylidenepiperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone
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Description
1-(4-Cyclopropylidenepiperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone is a useful research compound. Its molecular formula is C20H21NO2 and its molecular weight is 307.393. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Studies in the Cycloproparene Series
An experimental and theoretical investigation into polar dyes derived from cyclopropa[b]naphthalene was conducted, leading to the synthesis of novel polar olefins with potential applications in dye chemistry and materials science. These compounds show fluorescence and phosphorescence properties, which could be relevant for optical applications (Halton et al., 1998).
DNA Interaction and Docking Studies
A study on novel Schiff base ligands derived from 2,6-diaminopyridine and their complexes with metals demonstrated DNA binding activity. This research could provide insights into the design of compounds for therapeutic or biochemical applications, particularly in targeting DNA or designing drug candidates (Kurt et al., 2020).
Synthesis and Optical Properties for β-amyloid Detection
Research on the synthesis and optical properties of a fluorescent probe for β-amyloids highlights the compound's high binding affinities towards Aβ(1–40) aggregates. This work is significant for developing diagnostic tools for Alzheimer’s disease, showcasing how similar compounds could be utilized in biomedical research (Fa et al., 2015).
HCA Receptor Agonists
A series of aryl derivatives of 2-amidocyclohex-1-ene carboxylic acid were synthesized for evaluating their potency in activating HCA receptors. This study provides a framework for the development of new therapeutics targeting metabolic diseases through HCA receptor modulation (Bobiļeva et al., 2014).
Anticonvulsant Activity of Semicarbazones
The synthesis of novel semicarbazones and their evaluation for anticonvulsant activity based on a pharmacophoric model provide a basis for the development of new anticonvulsant drugs. These findings could guide research into similar compounds with potential neurological applications (Rajak et al., 2010).
Properties
IUPAC Name |
1-(4-cyclopropylidenepiperidin-1-yl)-2-naphthalen-2-yloxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c22-20(21-11-9-17(10-12-21)16-5-6-16)14-23-19-8-7-15-3-1-2-4-18(15)13-19/h1-4,7-8,13H,5-6,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKDIDZLBKDUOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.